molecular formula C19H25IN2 B13948839 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide CAS No. 57439-27-7

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

Cat. No.: B13948839
CAS No.: 57439-27-7
M. Wt: 408.3 g/mol
InChI Key: WZHBDOPQGWBNEU-UHFFFAOYSA-M
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Description

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is an organic compound known for its unique optical properties. It belongs to the class of stilbazolium salts, which are widely studied for their nonlinear optical (NLO) properties. This compound is particularly noted for its high transparency in the visible and near-infrared regions, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide typically involves the Knoevenagel condensation reaction. This method includes the reaction of 4-(diethylamino)benzaldehyde with 1-ethyl-2-methylpyridinium iodide in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like methanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide involves its interaction with light. The compound exhibits strong nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its ability to interact with light, making it effective in applications such as second harmonic generation (SHG) and other NLO processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Diethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
  • 4-[2-(4-Dimethylamino-phenyl)-vinyl)-1-methyl-pyridinium iodide
  • 1-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-pyridinium iodide

Uniqueness

Compared to similar compounds, 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-ethylpyridinium iodide stands out due to its high transparency in the visible and near-infrared regions, as well as its stability under various conditions. These properties make it particularly suitable for advanced photonic and optoelectronic applications .

Properties

CAS No.

57439-27-7

Molecular Formula

C19H25IN2

Molecular Weight

408.3 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C19H25N2.HI/c1-4-20(5-2)19-14-11-17(12-15-19)10-13-18-9-7-8-16-21(18)6-3;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WZHBDOPQGWBNEU-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(CC)CC.[I-]

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC.[I-]

Origin of Product

United States

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